ETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
Overview
Description
ETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE: is a complex organic compound with the molecular formula C21H18N4O3S2 . This compound is notable for its unique structure, which includes a benzothiazole moiety, a pyrazole ring, and an ethyl ester group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of ETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multiple steps:
Formation of the Benzothiazole Moiety: This step involves the reaction of o-aminothiophenol with carbon disulfide and an appropriate halogenated compound to form the benzothiazole ring.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled using appropriate reagents and conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, where nucleophiles replace the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of ETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Comparison with Similar Compounds
ETHYL 5-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE can be compared with other similar compounds:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: This compound shares the benzothiazole moiety but differs in its hydrazide group, leading to different biological activities.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: This compound has a similar benzothiazole structure but with different substituents, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-1-phenylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-2-28-20(27)15-12-22-25(14-8-4-3-5-9-14)19(15)24-18(26)13-29-21-23-16-10-6-7-11-17(16)30-21/h3-12H,2,13H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUNQAKQHLHTEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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